molecular formula C5H7BrN2 B049434 1-(2-bromoethyl)-1H-pyrazole CAS No. 119291-22-4

1-(2-bromoethyl)-1H-pyrazole

Cat. No.: B049434
CAS No.: 119291-22-4
M. Wt: 175.03 g/mol
InChI Key: PFSTUXCXMBDZRM-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromoethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amines, thiols, or hydroxyl groups.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following table summarizes some key findings related to the biological applications of 1-(2-bromoethyl)-1H-pyrazole and its derivatives:

Activity Description References
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Demonstrates significant anti-inflammatory properties comparable to indomethacin.
Antimicrobial Effective against several bacterial strains, including E. coli and S. aureus.
Neuroprotective Potential in treating neurodegenerative diseases through MAO-B inhibition.
Analgesic Provides pain relief in various models, indicating potential as an analgesic agent.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives for their pharmacological effects:

  • Anticancer Activity : A study reported that certain pyrazole derivatives showed significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents. This was attributed to their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways .
  • Anti-inflammatory Effects : In vivo experiments demonstrated that this compound derivatives exhibited potent anti-inflammatory activity in carrageenan-induced paw edema models. Compounds derived from this structure were found to be more effective than standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Properties : Research has shown that these pyrazole derivatives possess antimicrobial activity against a variety of pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that could lead to new antimicrobial agents .
  • Neuroprotective Potential : The compound has been investigated for its neuroprotective effects, particularly as a monoamine oxidase B (MAO-B) inhibitor. This activity is significant for developing treatments for neurodegenerative disorders such as Parkinson's disease .

Comparison with Similar Compounds

    1-(2-Chloroethyl)-1H-pyrazole: Similar in structure but with a chloroethyl group instead of a bromoethyl group.

    1-(2-Iodoethyl)-1H-pyrazole: Contains an iodoethyl group, which can exhibit different reactivity due to the larger size and different electronegativity of iodine.

    1-(2-Fluoroethyl)-1H-pyrazole: Features a fluoroethyl group, which can influence the compound’s reactivity and biological activity.

Uniqueness: 1-(2-Bromoethyl)-1H-pyrazole is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Biological Activity

1-(2-bromoethyl)-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound, characterized by the presence of a bromoethyl substituent on the pyrazole ring, has garnered attention in medicinal chemistry due to its reactivity and biological properties.

Chemical Structure and Properties

  • Molecular Formula : C5_5H7_7BrN
  • Molecular Weight : Approximately 255.94 g/mol
  • Structural Characteristics : The compound features a five-membered ring containing two nitrogen atoms, with a bromoethyl group attached to the first carbon atom of the pyrazole ring.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds in the pyrazole class have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
  • Anticancer Potential : Preliminary studies indicate that derivatives of pyrazoles can inhibit cancer cell proliferation, making them candidates for further investigation as anticancer agents.
  • Anti-inflammatory Effects : Pyrazoles are often associated with anti-inflammatory activities, which may be relevant for this compound as well .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the bromoethyl group facilitates nucleophilic substitution reactions, allowing the compound to interact with various biological macromolecules such as proteins and enzymes. This interaction may lead to alterations in biochemical pathways relevant to disease processes.

Comparative Analysis with Related Compounds

The activity of this compound can be contextualized by comparing it with other pyrazole derivatives:

Compound NameStructure CharacteristicsBiological Activity
1-(2-Bromoethyl)-2-methyl-1H-imidazoleContains an imidazole ringVaries from pyrazole derivatives
4-(2-Bromoethyl)-1-methyl-1H-pyrazoleMethyl substitution at position 4Potentially different reactivity patterns
1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazoleDimethyl substitutions enhance lipophilicityMay exhibit distinct pharmacological properties

These comparisons illustrate how variations in substituents can influence both chemical behavior and biological activity, highlighting the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazoles, providing insights into their therapeutic potential:

  • Antimicrobial Studies : Research has shown that certain pyrazole derivatives exhibit significant antibacterial activity against strains such as E. coli and S. aureus. These findings suggest that this compound could be effective against similar pathogens .
  • Anti-inflammatory Research : A study on related compounds demonstrated comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for clinical applications in treating inflammatory conditions .

Properties

IUPAC Name

1-(2-bromoethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSTUXCXMBDZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348993
Record name 1-(2-bromoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119291-22-4
Record name 1-(2-bromoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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